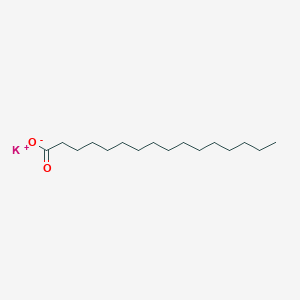
Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Overview
Description
Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is an organometallic compound with the chemical formula Ca(C_11H_19O_2)_2. It is commonly used in various scientific and industrial applications due to its unique properties, such as non-aqueous solubility and stability. This compound is often utilized in the preparation of thin films and as a precursor in metal-organic chemical vapor deposition (MOCVD) processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) typically involves the reaction of calcium salts with 2,2,6,6-tetramethyl-3,5-heptanedione. One common method is to react calcium acetate with 2,2,6,6-tetramethyl-3,5-heptanedione in a suitable solvent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of metal-organic chemical vapor deposition (MOCVD) is also prevalent in the production of high-purity thin films for various applications .
Chemical Reactions Analysis
Types of Reactions
Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form calcium oxide and other by-products.
Reduction: It can be reduced to form calcium metal in the presence of strong reducing agents.
Substitution: The ligand exchange reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Ligand exchange reactions often involve the use of other diketones or similar ligands.
Major Products
Oxidation: Calcium oxide (CaO) and other oxidized organic by-products.
Reduction: Calcium metal (Ca).
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various calcium-containing compounds and thin films.
Biology: Employed in the study of calcium’s role in biological systems and as a calcium source in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of high-temperature superconductors, solar energy materials, and water treatment applications
Mechanism of Action
The mechanism of action of Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its ability to act as a ligand and form stable complexes with various metal ions. The compound’s molecular structure allows it to coordinate with metal centers, facilitating the formation of organometallic complexes. These complexes can then undergo various chemical reactions, such as oxidation, reduction, and substitution, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Similar in structure but contains barium instead of calcium.
Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Contains copper and is used in the synthesis of copper-containing thin films and catalysts.
Uniqueness
Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its specific coordination chemistry with calcium ions, which imparts distinct properties such as higher thermal stability and specific reactivity patterns compared to its barium and copper counterparts .
Properties
IUPAC Name |
calcium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Ca/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOFPPIHJGRIGW-ATMONBRVSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38CaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118448-18-3 | |
| Record name | Bis(2,2,6,6-tetramethylheptane-3,5-dionato)calcium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7800296.png)








